3-(2-Propylphenoxy)piperidine hydrochloride
Description
3-(2-Propylphenoxy)piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with a propyl chain at the 2-position of the aromatic ring.
Properties
IUPAC Name |
3-(2-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13;/h3-4,7,9,13,15H,2,5-6,8,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFGSOERHLSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-64-4 | |
| Record name | Piperidine, 3-(2-propylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propylphenoxy)piperidine hydrochloride typically involves the reaction of 2-propylphenol with piperidine under specific conditions. The process may include the use of catalysts such as palladium or rhodium for hydrogenation reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Propylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(2-Propylphenoxy)piperidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. The pathways involved may include signaling cascades such as the NF-κB or PI3K/Akt pathways, which are known to play roles in cell survival, proliferation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Substituent Bulk and Polarity: The 2-propyl group increases hydrophobicity compared to smaller substituents like methyl (C₁₂H₁₈ClNO vs. C₁₄H₂₂ClNO). This may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Modifications : The triazole-containing analogue (compound 3k) exhibits a higher molecular weight (336.86 g/mol) and may engage in hydrogen bonding, influencing pharmacokinetics .
Physicochemical Properties
Spectral Data
- ESI-HRMS : The triazole-containing derivative (C₁₇H₂₄N₅O₂⁺) shows a calculated m/z of 330.1925 (found: 330.1926), confirming its molecular ion .
- ¹³C-NMR: For compound 3k, key signals include δ 177.53 (triazole carbon), 159.53 (phenoxy carbons), and 26.71 (piperidine CH₂) . Comparable data for 3-(2-propylphenoxy)piperidine HCl is unavailable.
PPE Recommendations :
- Respirators (e.g., NIOSH-approved P95) and chemical-resistant gloves are advised for handling .
Biological Activity
3-(2-Propylphenoxy)piperidine hydrochloride is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, featuring a piperidine ring substituted with a propylphenoxy group, suggests various interactions with biological targets, making it a candidate for further investigation in drug development.
- Molecular Formula : C14H22ClN
- Molecular Weight : 239.79 g/mol
- CAS Number : 53409336
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to modulate signaling pathways involved in various physiological processes. The compound may influence neurotransmitter systems and exhibit effects on ion channels, which are crucial for cellular signaling.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains. In vitro assays have shown significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines. Studies indicate that it may interfere with cell proliferation and induce apoptosis in cancerous cells .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity. Investigations into its effects on neurotransmitter release and receptor binding are ongoing .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Modulates neurotransmitter activity |
Case Studies
- Antimicrobial Study : A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Research : In a controlled experiment involving human prostate cancer cells (PC3), the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. Further investigations are required to elucidate the underlying mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
